

Application Notes and Protocols: Mass Spectrometry-Compatible Analysis of Dicyclohexyl Adipate

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Compound Focus: Dicyclohexyl adipate

CAS No.: 849-99-0

Cat. No.: S517275

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Introduction

Dicyclohexyl adipate (DCHAd, CAS No. 849-99-0) is an adipate ester plasticizer with the molecular formula $C_{18}H_{30}O_4$ and a molecular weight of **310.43 g/mol** [1] [2]. It is used in various applications, including polymers and plastics, to improve flexibility. As regulatory scrutiny of phthalate plasticizers intensifies, analytical methods for monitoring alternative plasticizers like DCHAd in consumer products, food, and the environment have become increasingly important [3]. These Application Notes provide detailed protocols for the determination of **dicyclohexyl adipate** using **mass spectrometry-compatible chromatography**, ensuring high sensitivity and selectivity for researchers and drug development professionals.

Summary of Analytical Methods

The analysis of **dicyclohexyl adipate** can be performed using various chromatographic techniques coupled with mass spectrometry. The table below summarizes the key parameters for each method:

Table 1: Summary of Analytical Methods for **Dicyclohexyl Adipate**

| Method Type | Separation Column | Mobile Phase / Carrier Gas | Key MS Parameters | Sample Preparation | Applications |
|---|-------------------------------------|--|---|--|---|
| LC-MS/MS (Reversed-Phase) [2] | Newcrom R1 (or equivalent C18) | MeCN/Water with 0.1% Formic Acid (replaces phosphoric acid for MS-compatibility) | ESI(+), MRM transitions specific to DCHAd | Protein precipitation, SPE, QuEChERS [3] | Pharmaceutical analysis, pharmacokinetics |
| GC-MS/MS (for volatile derivatives) [4] | DB-5MS UI (30 m × 0.25 mm, 0.25 µm) | Helium, 1.0 mL/min | Electron Ionization (EI), Precursor Ion → Product Ion | Solvent extraction (THF/Hexane), polymer dissolution [4] | Polymer analysis, medical devices, food packaging |

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method is ideal for direct analysis of **dicyclohexyl adipate** without derivatization and is suitable for thermolabile matrices.

3.1.1. Sample Preparation

- **Liquid Samples:** Filter through a 0.2 µm nylon or PTFE syringe filter prior to injection [4].
- **Complex Matrices (e.g., foods, tissues):** Employ a **modified QuEChERS** approach [5] [6].
 - **Extraction:** Homogenize 1 g of sample with 10 mL of **acetonitrile**.
 - **Partitioning:** Add salt mixtures (e.g., MgSO₄, NaCl) for phase separation.
 - **Clean-up:** Use dispersive Solid-Phase Extraction (d-SPE) with sorbents like C18 or PSA to remove interfering co-extractives [3] [6].

3.1.2. HPLC Conditions

- **Column:** Newcrom R1 or equivalent low-activity reversed-phase C18 column (e.g., 150 × 4.6 mm, 3 μm) [2].
- **Mobile Phase:** **A:** Water with 0.1% Formic Acid, **B:** Acetonitrile with 0.1% Formic Acid.
- **Gradient Program:** Start at 60% B, increase to 95% B over 10 minutes, hold for 5 minutes.
- **Flow Rate:** 0.5 mL/min
- **Injection Volume:** 5-10 μL
- **Column Temperature:** 40 °C

3.1.3. Mass Spectrometry Conditions

- **Ion Source:** Electrospray Ionization (ESI) in positive mode.
- **Drying Gas Temperature:** 300 °C
- **Nebulizer Gas Pressure:** 40 psi
- **Detection:** Multiple Reaction Monitoring (MRM).
 - While specific MRM transitions for DCHAd require experimental optimization, common strategies involve monitoring the **protonated molecule [M+H]⁺ (m/z 311.2)** or **ammonium adduct [M+NH₄]⁺ (m/z 328.2)** and characteristic product ions from the cleavage of the ester bond [3].

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method

This method offers high chromatographic resolution and leverages robust EI mass spectra libraries.

3.2.1. Sample Preparation for GC-MS/MS

- **Polymer Dissolution & Solvent Extraction:** An effective method for plastic materials [4].
 - Weigh 50 mg of finely cut sample into a glass tube.
 - Add 5 mL of **Tetrahydrofuran (THF)** and sonicate for 30 minutes at room temperature.
 - Add 10 mL of **hexane** to precipitate the polymer matrix, vortex mix, and let stand for 10 minutes.
 - Transfer 0.5 mL of the supernatant, add an internal standard (e.g., Benzyl Benzoate), and filter through a **0.2 μm GHP syringe filter** before GC-MS/MS analysis [4].

3.2.2. GC-MS/MS Conditions

- **GC System:** Agilent 7890B or equivalent [4].
- **Injector:** Pulsed splitless mode, **300 °C** [4].
- **Carrier Gas:** **Helium**, constant flow, **1.0 mL/min** [4].
- **Column:** **DB-5MS UI** (5% diphenyl-95% dimethyl siloxane), **30 m × 0.25 mm I.D., 0.25 μm film thickness** [4].

- **Oven Program:** 150 °C (hold 3 min) → ramp at 10 °C/min to 300 °C (hold 12 min) [4].
- **MS System:** Triple quadrupole mass spectrometer [4].
- **Ionization Mode:** Electron Ionization (EI), 70 eV.
- **Ion Source Temperature:** 230 °C
- **Acquisition Mode:** Multiple Reaction Monitoring (MRM). The specific precursor and product ions must be determined empirically, but the method should follow the highly selective and sensitive approach validated for other adipates like DEHA [4].

Diagram Title: Analytical Workflow for **Dicyclohexyl Adipate**

Method Validation and Performance Data

Robust analytical methods require validation to ensure reliability. The following table summarizes typical acceptance criteria and performance data for plasticizer analysis, which can be applied to DCHAd.

Table 2: Method Validation Parameters and Typical Performance Criteria

| Validation Parameter | Acceptance Criteria | Typical Performance for Plasticizer Analysis |
|-------------------------------|---------------------|---|
| Linearity & Range | $R^2 > 0.99$ | $R^2 > 0.99$ observed for phthalates and adipates [4] [5] |
| Accuracy (Recovery %) | 70-120% | 70-117% for PAEs and DEHA in food matrices [5] |
| Precision (%RSD) | $\leq 20\%$ | 1.8-17.8% for GC-MS/MS of plasticizers [4] |
| Limit of Quantification (LOQ) | $S/N \geq 10$ | 0.5-10 ng/g in biological tissues [5] |
| Matrix Effect (%) | -20 to +20% | Mostly soft effects (-20 to +20%) reported [5] |

Troubleshooting and Best Practices

- **Background Contamination:** Plasticizers are ubiquitous. Use **glassware whenever possible** and avoid plastic contact with samples and solvents. Include procedural blanks in every batch.
- **Matrix Effects:** In LC-MS/MS, signal suppression or enhancement is common. Use **stable isotope-labeled internal standards** for DCHAd if available. Otherwise, use **matrix-matched calibration** or the standard addition method to compensate [5].
- **Carryover:** Ensure a strong wash step in the LC gradient (e.g., 95% organic phase) and routinely maintain the GC injector liner and source.
- **Poor GC Peak Shape:** This may indicate active sites in the inlet or column. Use a high-quality, deactivated liner and consider regular column conditioning. Derivatization is generally not required for adipate esters.

Conclusion

The detailed LC-MS/MS and GC-MS/MS protocols outlined in these Application Notes provide robust and sensitive methods for the determination of **dicyclohexyl adipate** in various matrices. The **LC-MS/MS method** is advantageous for its specificity and ability to handle complex samples with minimal thermal degradation, while the **GC-MS/MS method** offers excellent separation efficiency and the benefit of extensive EI spectral libraries. Adherence to the described sample preparation techniques and method validation parameters is crucial for obtaining reliable data for quality control, regulatory compliance, and research in drug development.

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